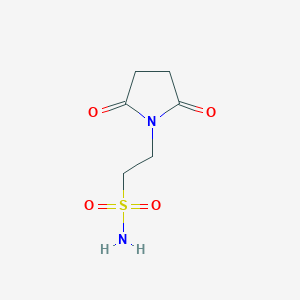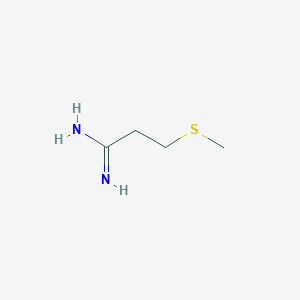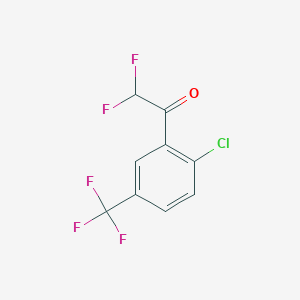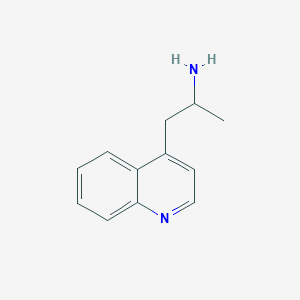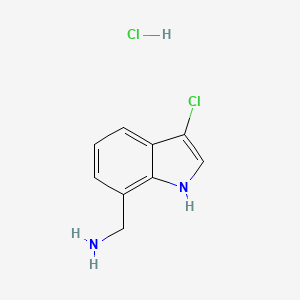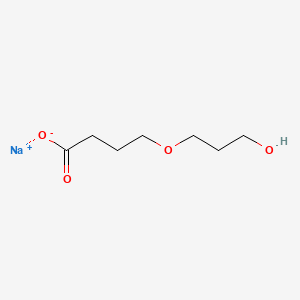
Sodium4-(3-hydroxypropoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium4-(3-hydroxypropoxy)butanoate is a chemical compound with the molecular formula C7H13NaO4 It is a sodium salt derivative of butanoic acid, featuring a hydroxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodium4-(3-hydroxypropoxy)butanoate typically involves the reaction of butanoic acid with sodium hydroxide in the presence of a hydroxypropoxy group. The process can be summarized as follows:
Reacting Butanoic Acid with Sodium Hydroxide: Butanoic acid is added dropwise to an aqueous solution of sodium hydroxide. This reaction forms sodium butanoate.
Introduction of Hydroxypropoxy Group: The hydroxypropoxy group is introduced through a nucleophilic substitution reaction, where a suitable hydroxypropoxy precursor reacts with sodium butanoate under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reaction Vessels: Utilizing large-scale reaction vessels to mix butanoic acid and sodium hydroxide.
Controlled Addition of Hydroxypropoxy Precursor: The hydroxypropoxy precursor is added in a controlled manner to ensure complete reaction and high yield.
Purification: The final product is purified through crystallization or other suitable methods to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Sodium4-(3-hydroxypropoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to an alkane.
Substitution: The hydroxypropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium4-(3-hydroxypropoxy)butanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium4-(3-hydroxypropoxy)butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic processes.
Pathways: It can influence pathways related to energy metabolism, signal transduction, and cellular regulation.
Comparison with Similar Compounds
Sodium Butanoate: A simpler sodium salt of butanoic acid without the hydroxypropoxy group.
Sodium 3-hydroxybutyrate: A related compound with a hydroxy group on the third carbon of the butanoate chain.
Uniqueness: Sodium4-(3-hydroxypropoxy)butanoate is unique due to the presence of the hydroxypropoxy group, which imparts distinct chemical properties and reactivity compared to simpler butanoate derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H13NaO4 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
sodium;4-(3-hydroxypropoxy)butanoate |
InChI |
InChI=1S/C7H14O4.Na/c8-4-2-6-11-5-1-3-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1 |
InChI Key |
PFXBOUUKWGVFFO-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)[O-])COCCCO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13534530.png)



